サルメテロール-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

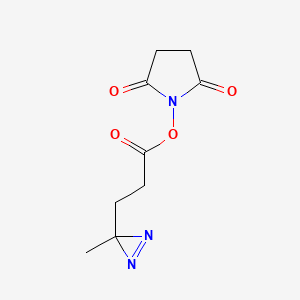

Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of salmeterol. The deuterium atoms in salmeterol-d4 replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

科学的研究の応用

Salmeterol-d4 is widely used in scientific research for various applications:

Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.

Metabolism Studies: The deuterated compound is used to trace metabolic pathways and identify metabolites.

Drug Development: Salmeterol-d4 is employed in the development of new drugs by providing insights into the pharmacological properties of salmeterol.

Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify salmeterol levels in biological samples.

作用機序

- Role : These receptors are present in bronchial smooth muscle. Activation of beta-2 receptors leads to relaxation of the bronchial musculature, which helps prevent bronchoconstriction and improves airflow .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Salmeterol-d4 interacts with beta-2 adrenergic receptors present in the bronchial musculature . It binds to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor, and the hydrophilic tail of Salmeterol-d4 binds to leucine residues in the exo-site of the beta-2 adrenoceptor .

Cellular Effects

Salmeterol-d4 has been found to decrease the production of pro-inflammatory cytokines in a model of allergen-challenged mice . It also has effects on skeletal muscle differentiation, hypertrophy, and atrophy . Furthermore, it has been suggested that Salmeterol-d4 may have proneurogenic effects .

Molecular Mechanism

Salmeterol-d4 exerts its effects at the molecular level by stimulating beta-2 receptors present in the bronchial musculature . This causes them to relax and prevent the onset and worsening of symptoms of asthma . It is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol .

Temporal Effects in Laboratory Settings

Salmeterol-d4 has a longer duration of action than the short-acting beta-2 adrenergic receptor agonist, salbutamol . It persists in the active site of the beta-2 adrenoceptor, which is why its effects are long-lasting .

Dosage Effects in Animal Models

In the conscious guinea pig, aerosolized Salmeterol-d4 caused dose-related bronchodilatation . The activity of Salmeterol-d4 persisted for at least 6 hours, compared with less than 2 hours for other beta-2 adrenoceptor agonists .

Metabolic Pathways

Salmeterol-d4 is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol . It is extensively metabolized by hydroxylation with the major metabolite being alpha-hydroxysalmeterol .

Transport and Distribution

Salmeterol-d4 is hypothesized to bind to two sites on the beta-2 adrenoceptor . The hydrophilic tail of Salmeterol-d4 binds to leucine residues in the exo-site of the beta-2 adrenoceptor . This allows Salmeterol-d4 to persist in the active site of the beta-2 adrenoceptor .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where the beta-2 adrenergic receptors are located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where salmeterol is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of salmeterol-d4 typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired level of deuteration.

化学反応の分析

Types of Reactions: Salmeterol-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Salmeterol-d4 can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert salmeterol-d4 into its alcohol derivatives.

Substitution: Salmeterol-d4 can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of salmeterol-d4 may yield ketones or aldehydes, while reduction can produce alcohol derivatives.

類似化合物との比較

Salmeterol: The non-deuterated form of salmeterol-d4.

Formoterol: Another long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Vilanterol: A long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Uniqueness of Salmeterol-d4: The primary uniqueness of salmeterol-d4 lies in its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in biological systems.

特性

CAS番号 |

1204192-41-5 |

|---|---|

分子式 |

C25H37NO4 |

分子量 |

419.598 |

IUPAC名 |

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |

InChIキー |

GIIZNNXWQWCKIB-QEDNWVFSSA-N |

SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

同義語 |

4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)

![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)